molecular formula C13H11BrN4O2 B041616 7-Benzyl-8-bromo-3-methylxanthine CAS No. 93703-26-5

7-Benzyl-8-bromo-3-methylxanthine

Cat. No. B041616
CAS RN: 93703-26-5
M. Wt: 335.16 g/mol
InChI Key: SFIWIEFIJQKWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-8-bromo-3-methylxanthine (7-BBrMX) is a xanthine derivative that has been studied for its potential as a therapeutic compound. It has been studied for its ability to act as an agonist of the adenosine A2A receptor, which is involved in a variety of physiological processes. 7-BBrMX has been found to have a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Physical-Chemical Properties

A study by Romanenko et al. (2020) developed methods for the synthesis of 8-amino derivatives of 7-m-bromobenzyl-3-methylxanthine. These methods enabled the creation of compounds with high melting points and confirmed structures via NMR-spectroscopy. The synthesized compounds are potential candidates for further structural modifications, showcasing their relevance in pharmaceutical science for the creation of new drugs (Romanenko, Ivanchenko, Aleksandrova, & Makoid, 2020).

Prospective Biological Activities

Research has also explored the synthesis and biological properties of derivatives of this xanthine compound. For instance, the synthesis and hypoglycemic activity of 7-n-butyl-3-methyl-8-thioxanthine derivatives were studied by Romanenko et al. (2018), indicating these compounds have potential as non-toxic hypoglycemic agents. This research is crucial for the development of new antidiabetic agents, as these compounds demonstrated significant hypoglycemic activity, making them candidates for further research in the treatment of diabetes mellitus type II (Romanenko, Ivanchenko, Sharapova, Bilay, & Aleksandrova, 2018).

Chemical Modification and Pharmacological Potential

Further studies have delved into the chemical modification of 7-Benzyl-8-bromo-3-methylxanthine for pharmacological applications. For example, Ivanchenko (2018) explored the synthesis of 8-bromo-3-methyl-7-α-methylbenzylxanthine derivatives, highlighting the synthetic potential of these compounds for creating new drugs with various effects. This research underscores the importance of structural modification in the development of bioactive compounds with potential therapeutic applications (Ivanchenko, 2018).

Future Directions

The future directions for the study of 7-Benzyl-8-bromo-3-methylxanthine could involve further structural modification of the xanthine molecule . The synthesized compounds could also be studied for potential biological activity .

Mechanism of Action

Target of Action

The primary target of 7-Benzyl-8-bromo-3-methylxanthine is Phosphodiesterase 9A (PDE9A) . PDE9A is an enzyme that plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a messenger molecule that transmits signals inside the cell.

Mode of Action

This compound interacts with its target, PDE9A, by binding to the active site of the enzyme. This binding inhibits the enzymatic activity of PDE9A, preventing it from breaking down cGMP . As a result, the levels of cGMP within the cell increase, amplifying the signal transduction pathways that are regulated by this messenger molecule.

Biochemical Pathways

The inhibition of PDE9A by this compound affects the cGMP-dependent signaling pathways. Elevated levels of cGMP can activate protein kinase G (PKG), which then phosphorylates a variety of target proteins, leading to changes in their activity. These changes can affect numerous cellular processes, including cell proliferation, ion channel conductance, and the contraction and relaxation of smooth muscle .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the amplification of cGMP-dependent signaling pathways. By inhibiting PDE9A and increasing cGMP levels, this compound can modulate various cellular processes controlled by these pathways. The specific effects can vary depending on the cell type and the particular set of proteins targeted by PKG in those cells .

properties

IUPAC Name

7-benzyl-8-bromo-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4O2/c1-17-10-9(11(19)16-13(17)20)18(12(14)15-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIWIEFIJQKWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356889
Record name 7-benzyl-8-bromo-3-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204368
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

93703-26-5
Record name 8-Bromo-3,7-dihydro-3-methyl-7-(phenylmethyl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93703-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-benzyl-8-bromo-3-methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8-Bromo-3-methyl-3,7-dihydropurine-2,6-dione and benzyl bromide were reacted and purified as described in the General procedure G, step A, to afford 77A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirring suspension of 8-bromo-3-methylxanthine (prepared as for CT13430) (12.25 g, 50.0 mmol) and potassium carbonate (6.91 g, 50.0 mmol) in dimethylformamide (400 ml) was added benzyl bromide (9.24 g, 54.0 mmol). After stirring for 12 hours, the mixture was poured into cold water (680 ml). The precipitate was filtered, washed with water (3×50 ml), ether (3×50 ml) and dried under vacuum to provide 7-benzyl-8-bromo-3-methylxanthine (14.92 g, 89% yield) as a white powder.
Quantity
12.25 g
Type
reactant
Reaction Step One
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
9.24 g
Type
reactant
Reaction Step Two
Name
Quantity
680 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.